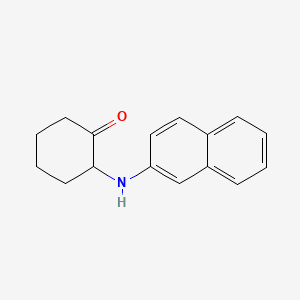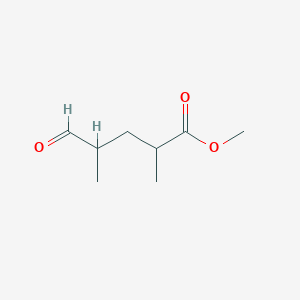
2,4,6-Trioxoheptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trioxoheptanedioic acid is an organic compound with the molecular formula C7H6O7. It is a derivative of heptanedioic acid, characterized by the presence of three oxo groups at the 2, 4, and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Trioxoheptanedioic acid can be synthesized through multiple synthetic routes. One common method involves the esterification of chelidonic acid followed by intramolecular cyclization. This process typically requires the presence of an inorganic or Lewis acid as a catalyst . Another method involves the direct oxidation of heptanedioic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trioxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and glycol monoalkyl ethers are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted heptanedioic acids and their derivatives, which can have different functional groups depending on the reagents and conditions used .
Applications De Recherche Scientifique
2,4,6-Trioxoheptanedioic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4,6-Trioxoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. Additionally, it can modulate various cellular signaling pathways, leading to changes in cellular functions and responses .
Comparaison Avec Des Composés Similaires
Chelidonic Acid: A related compound with similar structural features and chemical properties.
Heptanedioic Acid: The parent compound from which 2,4,6-Trioxoheptanedioic acid is derived.
Xanthochelidonic Acid: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of three oxo groups, which confer specific reactivity and functional properties. This makes it a valuable compound for various chemical and biological applications .
Propriétés
Numéro CAS |
5617-54-9 |
|---|---|
Formule moléculaire |
C7H6O7 |
Poids moléculaire |
202.12 g/mol |
Nom IUPAC |
2,4,6-trioxoheptanedioic acid |
InChI |
InChI=1S/C7H6O7/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h1-2H2,(H,11,12)(H,13,14) |
Clé InChI |
VIZWSBKJYCBUCA-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)CC(=O)C(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)



![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)

![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
